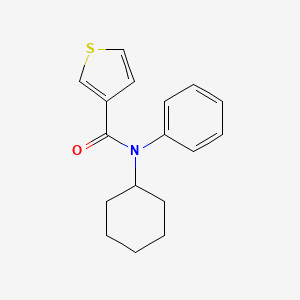![molecular formula C17H13Cl2N3OS B2864325 N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-06-6](/img/structure/B2864325.png)
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound containing chlorophenyl, imidazole, and sulfanylacetamide groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with step-by-step procedures. The synthesis of this compound would likely involve the reaction of the appropriate chlorophenyl and imidazole precursors.Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, and X-ray crystallography. The structure of this compound would likely show the connectivity of the chlorophenyl, imidazole, and sulfanylacetamide groups.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro groups and the electron-donating imidazole and sulfanylacetamide groups.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can be influenced by factors like molecular structure and functional groups.科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of similar sulfanylacetamide compounds. For instance, studies have synthesized a series of N-substituted derivatives to evaluate their antibacterial and anti-enzymatic potential, along with their cytotoxic behavior. The synthesis involves complex reactions under specific conditions, and the compounds' structures are elucidated using spectral analytical techniques, indicating a broad interest in exploring their chemical properties and potential applications (Nafeesa et al., 2017).
Antimicrobial and Antiviral Activities
Some derivatives have shown promising antimicrobial and antiviral activities. For example, compounds synthesized from chlorophenoxyacetic acid and other components exhibited significant antibacterial potential against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic properties. Such studies highlight the therapeutic potential of these compounds, suggesting their usefulness in developing new antimicrobial agents (Siddiqui et al., 2014).
Enzyme Inhibition and Alzheimer’s Disease
Derivatives of related structures have been explored for their enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer’s disease. This research indicates the potential of these compounds as drug candidates for treating neurological conditions. The evaluation involves screening synthesized compounds for enzyme inhibition activity and assessing their toxicity through hemolytic activity, providing a basis for their potential therapeutic applications (Rehman et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
将来の方向性
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-3-1-5-14(9-12)21-16(23)11-24-17-20-7-8-22(17)15-6-2-4-13(19)10-15/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOSUWJJUVNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

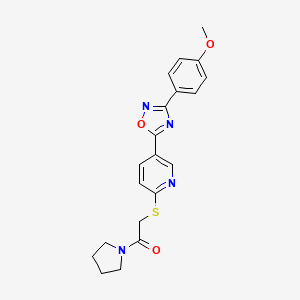
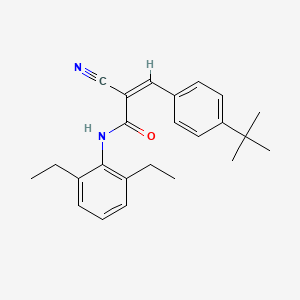
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

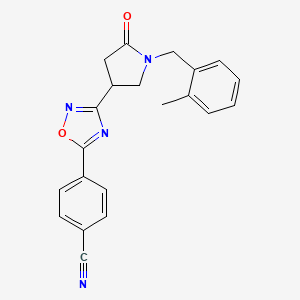
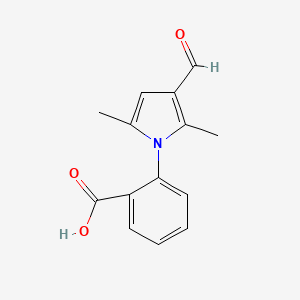
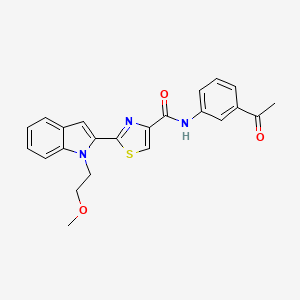
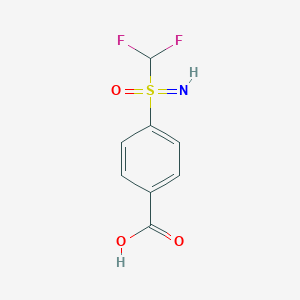
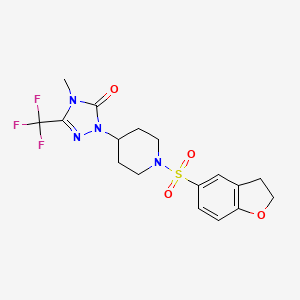
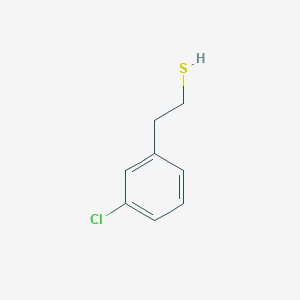
![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
